3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile
Description
3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile is an organic compound with the molecular formula C10H12N2O It is characterized by a benzonitrile group attached to a hydroxyethylamine moiety
Properties
IUPAC Name |
3-[1-hydroxy-2-(methylamino)ethyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-7-10(13)9-4-2-3-8(5-9)6-11/h2-5,10,12-13H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPLVWQWPYLUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CC(=C1)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable benzonitrile derivative.
Hydroxylation: The benzonitrile derivative undergoes hydroxylation to introduce the hydroxy group.
Amination: The hydroxylated intermediate is then subjected to amination using methylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.
Catalysts and Solvents: The use of specific catalysts and solvents can optimize the reaction conditions and improve yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: The compound can modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-[1-Hydroxy-2-(methylamino)ethyl]phenol: Similar structure but with a phenol group instead of a nitrile.
3-[1-Hydroxy-2-(methylamino)ethyl]aniline: Similar structure but with an aniline group instead of a nitrile.
Uniqueness
3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile is a compound that has garnered attention for its potential biological activities. This article explores its interactions with biological macromolecules, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a central benzene ring with a nitrile group at the third position and a hydroxyethylamine side chain. This unique structure allows for various chemical transformations and interactions with biological targets. The compound can be synthesized from benzonitrile and 2-(methylamino)ethanol under basic conditions, typically at elevated temperatures (80-100°C) to facilitate complete conversion.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, suggesting its potential as a biochemical probe or therapeutic agent.
Enzyme Interaction Studies
Research indicates that this compound can influence enzyme activities through specific binding interactions. The hydroxy and amino groups are crucial for these interactions, allowing the compound to engage with active sites on target molecules. Such studies are essential for elucidating the compound's mechanism of action and therapeutic potential.
Case Studies
- Complexation with Lanthanide Ions : A study investigated the complexation of this compound with various lanthanide ions (Y³⁺, La³⁺, Ce³⁺, etc.) using pH titration techniques. The formation of different species (MA, MA₂, MA(OH)) was observed, indicating the compound's ability to interact with metal ions in biological systems.
- Antiviral Activity : While not directly tested against HIV-1 variants, structural analogs of this compound have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). This suggests that similar compounds might exhibit antiviral properties through enzyme inhibition mechanisms .
Comparative Analysis
To better understand the significance of this compound in biological contexts, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxyphenylbenzamide | Hydroxyl group on phenyl ring | Antitumor activity |
| Benzonitrile derivatives | Nitrile group presence | Various enzyme inhibitors |
| 2-(Methylamino)ethanol derivatives | Amino group interaction | Potential neurotransmitter effects |
This table highlights how variations in structure can lead to different biological activities, emphasizing the unique properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
